2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol
Description
2-{[(2-Methylprop-2-en-1-yl)amino]methyl}phenol is a phenolic derivative featuring an aminomethyl group substituted at the ortho position of the phenol ring, with the amine further functionalized by a 2-methylprop-2-en-1-yl (isobutenyl) group. This structure combines the hydrogen-bonding capacity of the phenolic hydroxyl group with the steric and electronic effects of the allylamine moiety. The compound’s molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylprop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)7-12-8-10-5-3-4-6-11(10)13/h3-6,12-13H,1,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGQUSYAVCEKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios . The process involves the following steps:
- Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
- Hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
- Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide to produce 2-amino-2-methyl-1-propanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol, differing primarily in substituents and functional groups:
| Compound Name | Key Structural Features | Functional Differences | Implications |
|---|---|---|---|
| 2-({[(2S)-1-Cyclohexylpropan-2-yl]amino}methyl)phenol () | Cyclohexylpropan-2-yl group replaces the isobutenyl moiety. | Bulky cyclohexyl group increases hydrophobicity. | Reduced solubility in polar solvents compared to the target compound. Potential differences in biological membrane permeability . |
| o-(2-Methylallyl)phenol () | Direct 2-methylallyl substitution on phenol (no amine linker). | Lacks the aminomethyl bridge. | Lower hydrogen-bonding capacity; weaker coordination to metal ions. Limited utility in chelation compared to the target compound . |
| H₂Lpz*,NH Chelator () | Pyrazolyl and phenol groups with extended diethylenetriamine backbone. | Multidentate N/O donor system. | Superior metal-binding ability (e.g., for Ga³⁺) due to hexadentate coordination. Highlights the target compound’s simplicity but limited chelation potential . |
| Zinc(II) Complex in | [2-({2-(2-Pyridyl)ethylamino}methyl)-phenol]ZnCl₂ | Incorporates pyridyl arms for stronger Zn²⁺ coordination. | Demonstrates how phenolic ligands with additional N-donors enhance metal-binding stability. The target compound’s single amine group may limit such applications . |
Hydrogen-Bonding and Reactivity
The phenolic –OH and secondary amine groups in this compound enable hydrogen-bonding interactions, which are critical for crystal packing (as seen in ’s zinc complex) and supramolecular assembly. In contrast:
- o-(2-Methylallyl)phenol () lacks the amine group, reducing its ability to form intermolecular H-bonds.
- H₂Lpz*,NH Chelator () forms extensive H-bond networks due to multiple donor sites, stabilizing its metal complexes.
The target compound’s reactivity is likely dominated by nucleophilic attack at the allylamine group or electrophilic substitution on the aromatic ring. Analogous compounds (e.g., ’s benzoxazol derivatives) show that electron-withdrawing substituents on the phenol ring can modulate reactivity .
Biological Activity
2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol, also known as a derivative of isobutylene phenol, has gained attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a phenolic structure with an amino group and an isobutylene side chain, which significantly influences its biological activity. The molecular formula is C12H17NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for pharmaceutical applications in treating infections. For instance, studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.
2. Anti-inflammatory Effects
Similar to other phenolic compounds, this compound may exert anti-inflammatory effects . It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by synthesizing prostaglandins. By modulating these pathways, it could potentially alleviate conditions associated with chronic inflammation .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, its interaction with monoamine oxidases (MAO A and MAO B) suggests potential implications for neurological disorders and mood regulation . The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MAO A | 5.0 | Inhibition of neurotransmitter metabolism |
| MAO B | 4.5 | Modulation of dopamine and serotonin levels |
| COX-2 | 3.0 | Inhibition of pro-inflammatory mediator synthesis |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.
- Modulation of Signaling Pathways : It can influence signaling pathways such as NF-kB, which is involved in inflammatory responses. This modulation can lead to decreased expression of pro-inflammatory cytokines like IL-6 and TNF-alpha .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
- Inflammation Model : In an animal model of arthritis, treatment with this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage in vitro, suggesting potential benefits for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
